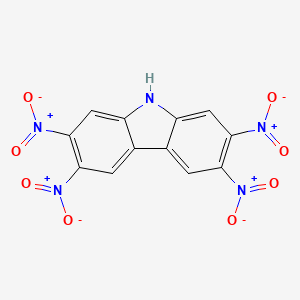methanone](/img/structure/B3839568.png)
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone
Overview
Description
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone, also known as ML315, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. ML315 has been shown to have a range of potential applications in both basic and applied research.
Mechanism of Action
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone inhibits NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to proteins. This results in the inhibition of protein function and can lead to cell death in certain circumstances.
Biochemical and Physiological Effects
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been shown to have potential as a treatment for parasitic infections such as leishmaniasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in scientific research. One area of interest is the development of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone analogs with improved solubility and stability. Another potential application is the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in combination with other drugs to enhance their efficacy. Additionally, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone could be used to study the role of NMT in other biological processes such as neuronal development and synaptic plasticity.
Scientific Research Applications
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to be a useful tool for studying the role of NMT in various biological processes. It has been used to investigate the function of NMT in cancer cells, where it has been shown to inhibit cell growth and induce cell death. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been used to study the role of NMT in the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7S2/c1-3-15-37(33,34)25-22-17-20(18-9-12-27-13-10-18)11-14-28(22)23(26(25)38(35,36)16-4-2)24(30)19-5-7-21(8-6-19)29(31)32/h5-14,17H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYFKYACKMQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrobenzoyl)-1,2-bis(propane-1-sulfonyl)-7-(pyridin-4-YL)indolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3839490.png)
![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3839502.png)
![4-methyl-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839505.png)

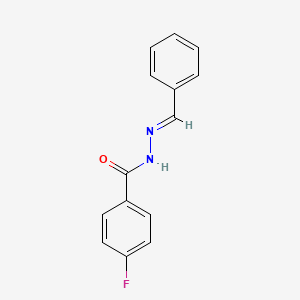
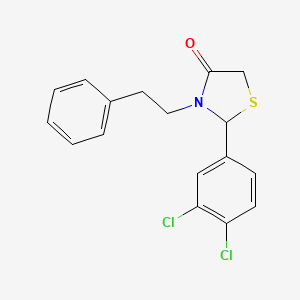
![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
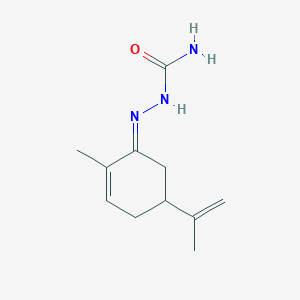
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
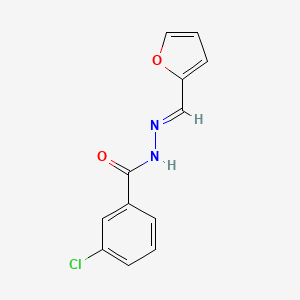
![4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3839593.png)
